molecular formula C14H14O4S B186188 2-Methoxyphenyl 4-methylbenzenesulfonate CAS No. 4416-67-5

2-Methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B186188
CAS RN: 4416-67-5
M. Wt: 278.33 g/mol
InChI Key: KWGBHIAGIZZACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 4-methylbenzenesulfonate, also known as MBS, is a chemical compound that has been widely used in scientific research applications. MBS is a sulfonate ester that is commonly used as a cross-linking agent in the synthesis of polymers and as a coupling agent in organic synthesis.

Mechanism Of Action

2-Methoxyphenyl 4-methylbenzenesulfonate functions as a cross-linking agent by reacting with amino groups on proteins and peptides to form stable covalent bonds. This cross-linking can alter the structure and function of the modified molecules, leading to changes in their biochemical and physiological properties.

Biochemical And Physiological Effects

2-Methoxyphenyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methoxyphenyl 4-methylbenzenesulfonate can modify the activity and specificity of enzymes and antibodies. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been shown to enhance the stability and solubility of proteins and peptides, making them more suitable for use in diagnostic assays and drug delivery systems.

Advantages And Limitations For Lab Experiments

2-Methoxyphenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments, including its ability to modify proteins and peptides without affecting their biological activity. 2-Methoxyphenyl 4-methylbenzenesulfonate is also relatively easy to use and can be added directly to reaction mixtures. However, 2-Methoxyphenyl 4-methylbenzenesulfonate has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to ensure efficient cross-linking.

Future Directions

There are several future directions for the use of 2-Methoxyphenyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of new diagnostic assays and biosensors. 2-Methoxyphenyl 4-methylbenzenesulfonate could also be used to modify the activity and specificity of enzymes for use in biocatalysis and synthetic biology. Additionally, further studies are needed to explore the potential toxicity of 2-Methoxyphenyl 4-methylbenzenesulfonate and to optimize its use in cross-linking reactions.

Synthesis Methods

The synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform to produce 2-Methoxyphenyl 4-methylbenzenesulfonate as a white crystalline solid.

Scientific Research Applications

2-Methoxyphenyl 4-methylbenzenesulfonate has been extensively used in scientific research applications due to its ability to cross-link and modify proteins, peptides, and nucleic acids. 2-Methoxyphenyl 4-methylbenzenesulfonate is commonly used in the development of biosensors, drug delivery systems, and diagnostic assays. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been used in the immobilization of enzymes and antibodies for use in biocatalysis and immunoassays.

properties

CAS RN

4416-67-5

Product Name

2-Methoxyphenyl 4-methylbenzenesulfonate

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(2-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3

InChI Key

KWGBHIAGIZZACP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC

Other CAS RN

4416-67-5

Origin of Product

United States

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